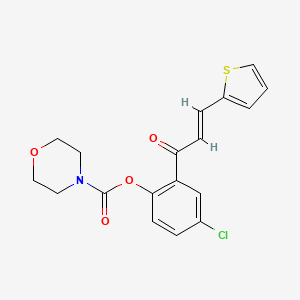
(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a morpholine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including histone deacetylases and protein kinases, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate exhibits a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of certain signaling pathways within cells. This compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate in lab experiments include its potent inhibitory activity against a range of enzymes and signaling pathways, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, the limitations of this compound include its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.
Zukünftige Richtungen
There are a number of potential future directions for research into (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate. These include:
1. Further investigation into the mechanism of action of this compound, including its effects on specific enzymes and signaling pathways.
2. Development of new cancer treatments based on the inhibitory activity of this compound against certain cancer cell lines.
3. Investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases.
4. Development of new drugs based on the structure of this compound, with potential applications in a range of therapeutic areas.
5. Investigation of the potential side effects and toxicity of this compound, in order to better understand its safety profile and potential clinical applications.
Synthesemethoden
The synthesis of (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate involves the reaction of 4-chloro-2-nitrophenyl morpholine-4-carboxylate with thiophene-2-carbaldehyde in the presence of a catalyst such as piperidine. The resulting product is then reduced using sodium borohydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate has been investigated for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. Studies have shown that this compound exhibits potent inhibitory activity against certain cancer cell lines, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c19-13-3-6-17(24-18(22)20-7-9-23-10-8-20)15(12-13)16(21)5-4-14-2-1-11-25-14/h1-6,11-12H,7-10H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPHLHGEWSHSEU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2623991.png)
![(4-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2623995.png)
![diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate](/img/structure/B2623996.png)
![N-[(5-imino-3-methyl-1-phenyl-4-pyrazolylidene)amino]-3-(4-morpholinylsulfonyl)aniline](/img/structure/B2623997.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2624001.png)
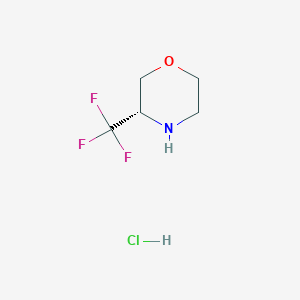
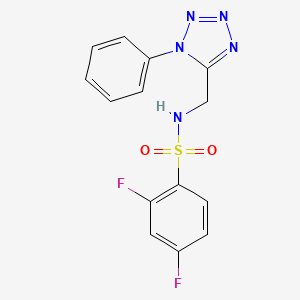
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2624004.png)
![ethyl 5-[[(Z)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2624006.png)
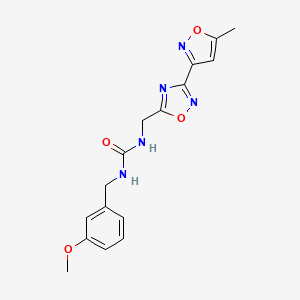
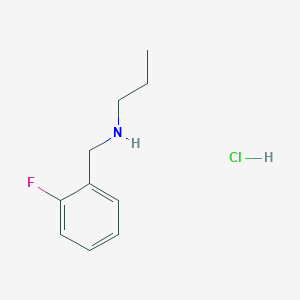

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2624013.png)